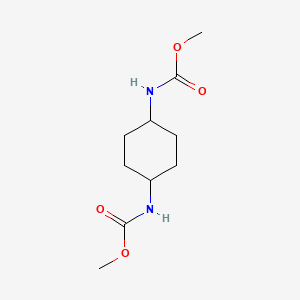

dimethyl 1,4-cyclohexanediylbiscarbamate

Descripción general

Descripción

Dimethyl 1,4-cyclohexanediylbiscarbamate (DCC) is a chemical compound that has gained attention in the scientific research community due to its potential as a therapeutic agent. DCC is a carbamate derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mecanismo De Acción

The mechanism of action of dimethyl 1,4-cyclohexanediylbiscarbamate is complex and involves multiple pathways. This compound has been shown to inhibit the activity of enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes. It also modulates the activity of ion channels, such as voltage-gated calcium channels, which play a role in neuronal signaling. Additionally, this compound has been shown to activate the Nrf2 signaling pathway, which is involved in cellular defense against oxidative stress.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of reactive oxygen species and lipid peroxidation in cells. It also reduces the levels of pro-inflammatory cytokines and chemokines in various tissues. Moreover, this compound has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Dimethyl 1,4-cyclohexanediylbiscarbamate has several advantages for lab experiments, such as its stability, solubility, and low toxicity. It can be easily synthesized using various methods and can be purified using standard techniques. However, this compound has some limitations, such as its low water solubility and limited bioavailability. Moreover, this compound can interact with other compounds and enzymes, which can affect its activity and efficacy.

Direcciones Futuras

There are several future directions for the research on dimethyl 1,4-cyclohexanediylbiscarbamate. One direction is to study the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in animal models and humans to optimize its dosing and administration. Moreover, future research can focus on the development of novel drug delivery systems for this compound to improve its bioavailability and efficacy.

Conclusion:

In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in various fields, such as cancer, inflammation, and neurodegeneration. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can provide valuable insights into its therapeutic potential and pave the way for the development of novel drugs.

Métodos De Síntesis

Dimethyl 1,4-cyclohexanediylbiscarbamate can be synthesized using various methods, including the reaction between cyclohexanone and dimethyl carbonate in the presence of a catalyst. Another method involves the reaction of cyclohexanone with urea and dimethyl carbonate in the presence of a catalyst. The yield and purity of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, catalyst type, and reaction time.

Aplicaciones Científicas De Investigación

Dimethyl 1,4-cyclohexanediylbiscarbamate has been studied for its potential therapeutic applications, such as its anti-tumor, anti-inflammatory, and neuroprotective effects. This compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. Moreover, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Propiedades

IUPAC Name |

methyl N-[4-(methoxycarbonylamino)cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-15-9(13)11-7-3-5-8(6-4-7)12-10(14)16-2/h7-8H,3-6H2,1-2H3,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCPEKVNPMGVJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1CCC(CC1)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30301653, DTXSID101218934 | |

| Record name | methyl N-[4-(methoxycarbonylamino)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanedicarbamic acid, dimethyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101218934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32175-29-4, 32222-08-5 | |

| Record name | NSC145147 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl N-[4-(methoxycarbonylamino)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanedicarbamic acid, dimethyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101218934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[(1-ethyl-1H-indol-3-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B5235208.png)

![8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5235226.png)

![2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5235234.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5235243.png)

![N-(3,4-dimethylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5235249.png)

![3,5-bis{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5235257.png)

![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5235278.png)